molecular formula C11H16N2O2 B13633563 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid

2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid

Cat. No.: B13633563
M. Wt: 208.26 g/mol
InChI Key: MQEVJVZJMITFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5, methyl groups at positions 4 and 6, and a bulky tert-butyl substituent at position 2.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-6-8(9(14)15)7(2)13-10(12-6)11(3,4)5/h1-5H3,(H,14,15)

InChI Key

MQEVJVZJMITFFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)(C)C)C)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid involves several steps. One common method includes the reaction of 2,4,6-trimethylpyrimidine with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues

4,6-Dimethylpyrimidine-5-carboxylic Acid (CAS 157335-93-8)
  • Structure : Lacks the tert-butyl group at position 2; retains methyl groups at positions 4 and 6 and a carboxylic acid at position 3.
  • Physical Properties :
    • Molecular weight: 152.15 g/mol
    • Boiling point: 319.7°C
    • Density: 1.258 g/cm³ .
  • Applications : Primarily used as an industrial intermediate. Market reports indicate its role in manufacturing processes, with projected growth in global production capacity (2020–2025) .
2-Ethyl-4,6-dimethylpyrimidine-5-carboxylic Acid
  • Structure : Substitutes tert-butyl with an ethyl group at position 2.
  • Synthesis : Prepared via alkylation or condensation reactions, similar to tert-butyl derivatives .
  • Reactivity : The ethyl group provides moderate steric bulk compared to tert-butyl, balancing reactivity and stability. This compound is commercially available, with four suppliers listed in chemical databases .
2-Amino-4,6-dimethylpyrimidine-5-carboxylic Acid (CAS 548773-13-3)
  • Structure: Replaces tert-butyl with an amino group at position 2.
  • Applications: Used in medicinal chemistry for synthesizing bioactive molecules. The amino group enhances hydrogen-bonding capability, improving interactions with biological targets .
  • Comparison: The amino group increases polarity, making this compound more water-soluble than the tert-butyl analogue but less stable under acidic conditions.

Functional Analogues

2-Tert-butyl-4,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol
  • Structure: A phenolic compound with multiple tert-butyl and hydroxyl groups.
  • Bioactivity : Exhibits significant antioxidant and cytotoxic activity, though weaker than standard compounds like curcumin .
  • Key Contrasts: The phenolic hydroxyl and additional substituents enhance radical scavenging but reduce compatibility with nonpolar environments compared to the carboxylic acid-containing pyrimidine .
2-Tert-butyl-4,6-dinitrophenolate (CAS 3871420-07-1)
  • Structure: Features a dinitrophenolate group instead of a pyrimidine ring.
  • Safety : Classified as highly toxic due to the nitro groups, limiting its industrial use .
  • Comparison: The pyrimidine core in the target compound likely reduces toxicity compared to nitro-substituted phenols.

Physicochemical and Industrial Comparison

Property 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylic Acid 4,6-Dimethylpyrimidine-5-carboxylic Acid 2-Amino-4,6-dimethylpyrimidine-5-carboxylic Acid
Molecular Weight (g/mol) ~222 (estimated) 152.15 222.28
Solubility Low in polar solvents (due to tert-butyl) Moderate High (amino group enhances polarity)
Applications Potential agrochemical/pharma intermediate Industrial manufacturing Medicinal chemistry
Synthetic Accessibility Requires protection/deprotection steps Straightforward synthesis Moderate complexity

Research and Market Insights

  • 4,6-Dimethylpyrimidine-5-carboxylic Acid : Global production is forecasted to grow at a CAGR of 3.5% (2020–2025), driven by demand in specialty chemicals .
  • 2-Amino Variant: Highlighted in antimicrobial and anticancer research, though activity is less pronounced than standard drugs like curcumin .
  • Safety: While nitro- and phenol-containing analogues are hazardous , pyrimidine carboxylic acids generally exhibit lower toxicity, requiring standard laboratory handling precautions.

Biological Activity

2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The synthesis of 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the reaction of 2,4,6-trimethylpyrimidine with tert-butyl bromide in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures, followed by purification through recrystallization or chromatography .

Antimicrobial Activity

Research indicates that 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, its minimum inhibitory concentration (MIC) against certain pathogens has been reported to be lower than that of standard treatments .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit cell proliferation in human cancer cell lines while exhibiting minimal cytotoxicity to normal cells .

The biological activity of 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, leading to altered enzyme activity and subsequent effects on cell metabolism.
  • Receptor Modulation : It may act on specific receptors, influencing cellular signaling and gene expression related to growth and survival .

Study on Antimycobacterial Activity

A recent study highlighted the compound's effectiveness against Mycobacterium tuberculosis. The research demonstrated that derivatives of this compound exhibited potent antimycobacterial activity with MIC values significantly lower than traditional drugs like isoniazid .

CompoundMIC (µg/mL)Activity
2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid<1Antimycobacterial
Isoniazid0.5Standard Reference

Cytotoxicity Profile

Another investigation assessed the cytotoxic effects of this compound on human pulmonary fibroblasts and murine macrophages. The results indicated that while the compound effectively inhibited intracellular mycobacteria growth, it maintained a favorable safety profile with low cytotoxicity at therapeutic concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.